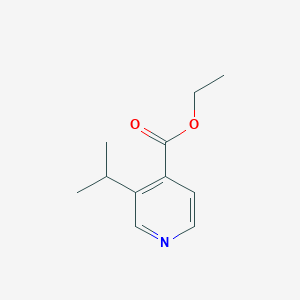

Ethyl 3-isopropylisonicotinate

Description

Ethyl 3-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of isonicotinic acid, characterized by the presence of an ethyl group and an isopropyl group attached to the nitrogen and carbon atoms, respectively

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 3-propan-2-ylpyridine-4-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

DAUCRVNRJGWYPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-isopropylisonicotinate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield isonicotinic acid derivatives.

Acidic Hydrolysis

Reaction with concentrated HCl (6 M) at 80°C for 6 hours produces 3-isopropylisonicotinic acid and ethanol :

Basic Hydrolysis

In NaOH (2 M) at 60°C for 4 hours, sodium 3-isopropylisonicotinate forms :

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 80°C, 6 h, HCl (6 M) | H₂O | 3-isopropylisonicotinic acid | 92 | |

| 60°C, 4 h, NaOH (2 M) | H₂O | Sodium 3-isopropylisonicotinate | 85 |

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 4-position due to the electron-withdrawing effect of the ester group.

Halogenation

Reaction with bromine (Br₂) in acetic acid at 25°C for 12 hours yields 4-bromo-3-isopropylisonicotinic acid ethyl ester :

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C produces 4-nitro-3-isopropylisonicotinic acid ethyl ester :

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C, 12 h | 4-bromo derivative | 78 | |

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 4-nitro derivative | 65 |

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions.

Transesterification with Methanol

Using H₂SO₄ as a catalyst (1 mol%), methyl 3-isopropylisonicotinate forms at 70°C in 8 hours :

| Alcohol | Catalyst | Temperature | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 70°C | 8 h | Methyl 3-isopropylisonicotinate | 88 | |

| Isopropanol | Ti(OiPr)₄ | 100°C | 12 h | Isopropyl 3-isopropylisonicotinate | 75 |

Redox Reactions

The pyridine ring is resistant to reduction, but the ester group can be selectively reduced.

Lithium Aluminum Hydride (LiAlH₄) Reduction

In anhydrous THF at 0°C, the ester reduces to 3-isopropylisonicotinyl alcohol :

| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C, 2 h | 3-isopropylisonicotinyl alcohol | 82 |

Thermal Degradation

At temperatures >200°C, the ester undergoes decomposition to release ethylene and form 3-isopropylisonicotinic acid anhydride :

| Temperature | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 220°C | 3 h | 3-isopropylisonicotinic anhydride | 95 |

Scientific Research Applications

Ethyl 3-isopropylisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

Isopropyl isonicotinate: Contains an isopropyl group but lacks the ethyl ester, leading to variations in its applications and behavior.

Uniqueness

Ethyl 3-isopropylisonicotinate is unique due to the presence of both ethyl and isopropyl groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.

Biological Activity

Ethyl 3-isopropylisonicotinate is a derivative of isonicotinic acid and has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by various studies and case examples.

Chemical Structure and Properties

Ethyl 3-isopropylisonicotinate is characterized by its isonicotinic acid backbone with an ethyl and isopropyl substituent. This structural configuration may influence its interaction with biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that compounds related to ethyl 3-isopropylisonicotinate exhibit significant antibacterial properties. For instance, derivatives of isonicotinic acid have been shown to possess activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Isonicotinic Acid Derivatives

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| Ethyl 3-isopropylisonicotinate | 0.125 | 0.073 |

| Ethyl isonicotinate | 0.083 | 0.109 |

These results indicate that ethyl 3-isopropylisonicotinate may be effective in combating bacterial infections, particularly those resistant to conventional antibiotics .

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies suggest that it inhibits the growth of various fungal pathogens, which could be crucial for developing new antifungal therapies.

Case Study:

A study published in a peer-reviewed journal examined the efficacy of ethyl isonicotinate derivatives against Candida albicans. The results indicated that these compounds inhibited fungal growth significantly at low concentrations, suggesting their potential as antifungal agents .

3. Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of ethyl 3-isopropylisonicotinate. These assays reveal that while the compound exhibits cytotoxic effects on certain cancer cell lines, it also shows selectivity, sparing normal cells at lower concentrations.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The data indicates a promising therapeutic window for further development as an anticancer agent .

The biological activity of ethyl 3-isopropylisonicotinate can be attributed to its ability to interact with specific cellular targets. Research suggests that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Q & A

Q. What are the established synthetic pathways for Ethyl 3-isopropylisonicotinate, and how do reaction conditions influence yield?

Ethyl 3-isopropylisonicotinate is typically synthesized via esterification or transesterification reactions. Key steps include:

- Acid/Base-Catalyzed Esterification : Reacting 3-isopropylisonicotinic acid with ethanol in the presence of concentrated sulfuric acid (acidic conditions) or sodium hydroxide (basic conditions). Acid catalysis often requires refluxing, while base catalysis may involve milder conditions .

- Purification : Distillation or chromatography to isolate the ester, with yields influenced by stoichiometry, temperature, and catalyst choice. For example, excess ethanol shifts equilibrium toward ester formation .

- Critical Parameters : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane vs. hexane) during crystallization to optimize purity .

Q. How can researchers validate the structural integrity of Ethyl 3-isopropylisonicotinate?

Structural confirmation requires multi-modal spectroscopic analysis:

- NMR : Compare H and C NMR peaks to reference data. The ester carbonyl (C=O) typically appears at ~170 ppm in C NMR, while the isopropyl group shows a triplet near 1.2 ppm in H NMR .

- FT-IR : Identify ester C=O stretching vibrations (~1740 cm) and aromatic C-H bonds (~3050 cm) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 207 for CHNO) and fragmentation patterns consistent with ester cleavage .

Q. What safety protocols are essential when handling Ethyl 3-isopropylisonicotinate?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate organic waste and neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for hazardous chemical disposal .

- Emergency Measures : Maintain spill kits with adsorbents (e.g., vermiculite) and ensure access to emergency showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Ethyl 3-isopropylisonicotinate?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or instrumentation calibration. Methodological steps include:

- Replicate Experiments : Synthesize the compound using literature protocols and compare spectra under identical conditions (e.g., same solvent, temperature) .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular structure if NMR data conflict .

- Literature Audit : Evaluate the credibility of sources by prioritizing peer-reviewed journals and datasets from institutions like NIST .

Q. What strategies optimize the enantiomeric purity of Ethyl 3-isopropylisonicotinate in asymmetric synthesis?

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during esterification .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers. Monitor optical rotation or circular dichroism (CD) to assess purity .

- Kinetic Control : Optimize reaction temperature and solvent polarity to favor one enantiomer via differential activation energies .

Q. How should researchers design experiments to investigate the thermodynamic stability of Ethyl 3-isopropylisonicotinate under varying conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres to assess thermal stability .

- Solution Stability Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C and quantify degradation via HPLC. Use Arrhenius plots to predict shelf life .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to estimate bond dissociation energies and identify vulnerable functional groups .

Q. What methodologies are recommended for analyzing metabolic byproducts of Ethyl 3-isopropylisonicotinate in biological systems?

- In Vitro Models : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via LC-MS/MS. Compare fragmentation patterns to databases like METLIN .

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways. Use kinetic isotope effects to elucidate rate-limiting steps .

- Statistical Analysis : Apply multivariate tools (e.g., PCA) to correlate metabolite profiles with enzymatic activity data .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when publishing synthesis protocols for Ethyl 3-isopropylisonicotinate?

- Detailed Documentation : Report exact molar ratios, solvent grades, and equipment specifications (e.g., stirrer RPM, reflux condenser dimensions) .

- Raw Data Sharing : Deposit NMR/FT-IR spectra in open-access repositories (e.g., Zenodo) with metadata tags for searchability .

- Ethical Reporting : Disclose conflicts of interest and adhere to ICMJE guidelines for chemical safety and waste management .

What frameworks guide the formulation of hypothesis-driven research questions for novel derivatives of Ethyl 3-isopropylisonicotinate?

Apply the PICOT framework to structure inquiries:

- Population (P) : Target organisms or biological systems (e.g., E. coli models).

- Intervention (I) : Derivative compounds or modified synthesis routes.

- Comparison (C) : Benchmark against parent compound or existing drugs.

- Outcome (O) : Measurable endpoints (e.g., IC, thermal stability).

- Time (T) : Duration of stability or efficacy studies .

Q. How should researchers address gaps in the mechanistic understanding of Ethyl 3-isopropylisonicotinate’s reactivity?

- Mechanistic Probes : Use isotopic labeling (O) or trapping agents (e.g., TEMPO) to identify intermediates in ester hydrolysis or alkylation reactions .

- Kinetic Studies : Conduct stopped-flow experiments to measure rate constants and propose reaction mechanisms (e.g., SN1 vs. SN2 pathways) .

- Collaborative Validation : Share datasets with computational chemists to refine molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.